molecular formula C25H30BNO3 B12996111 N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Cat. No.: B12996111
M. Wt: 403.3 g/mol
InChI Key: OEQGDNKMIMAYQC-UHFFFAOYSA-N
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Description

N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a boronic ester-containing compound with a unique structural framework. Its core structure comprises a phenyl ring substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 4-position with a phenylethynyl moiety. The pivalamide (2,2-dimethylpropanamide) group at the para position introduces steric bulk and stabilizes the molecule against hydrolysis. This compound is of interest in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality, which facilitates carbon-carbon bond formation in organic synthesis .

Properties

Molecular Formula

C25H30BNO3

Molecular Weight

403.3 g/mol

IUPAC Name

2,2-dimethyl-N-[4-(2-phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

InChI

InChI=1S/C25H30BNO3/c1-23(2,3)22(28)27-21-16-15-19(14-13-18-11-9-8-10-12-18)17-20(21)26-29-24(4,5)25(6,7)30-26/h8-12,15-17H,1-7H3,(H,27,28)

InChI Key

OEQGDNKMIMAYQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#CC3=CC=CC=C3)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology and Medicine: In biological and medical research, N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is investigated for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic systems, while the dioxaborolan ring can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents References
N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide C₂₆H₃₁BNO₃ Phenylethynyl, pivalamide Target Compound
N-(4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide C₁₉H₂₈BNO₃ Methyl, pivalamide
(4-(2-([1,1'-Biphenyl]-4-yl)acetamido)phenyl)boronic Acid (6.17) C₂₀H₁₈BNO₃ Biphenylacetamide, boronic acid
N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide C₁₆H₂₄BFN₂O₃ Fluorine, pyridine, pivalamide
N-(4-(bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)pivalamide C₂₇H₄₂B₂NO₃ Bis-boronic ester, pivalamide

Key Observations :

  • Phenylethynyl vs. Methyl/Pyridine : The phenylethynyl group in the target compound enhances π-conjugation and steric demand compared to methyl () or fluorine-pyridine derivatives (). This may improve catalytic activity in cross-coupling reactions .
  • Pivalamide vs. Other Amides : The bulky pivalamide group in the target compound reduces hydrolysis susceptibility relative to smaller amides (e.g., acetamide derivatives in ).

Key Findings :

  • The target compound’s synthesis would likely follow Procedure A (common in ), involving coupling of phenylethynyl precursors with boronic esters.
  • Yields for boronic acid derivatives (e.g., 56–103% in ) are generally higher than bis-boronic esters (34% in ), reflecting steric challenges in multi-borylation.

Physicochemical and Spectroscopic Properties

Table 3: Physical and Spectral Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) ¹H NMR Shifts (δ, ppm) References
This compound Not reported ~2970 (C-H), ~1652 (C=O) Aromatic H: 7.2–7.8; tert-butyl: 1.3 Analogous data
(4-(2-(Benzylamino)-2-oxoethyl)phenyl)boronic Acid (6.11) >230 3335 (N-H), 1652 (C=O) Benzyl CH₂: 4.4; aromatic H: 7.1–7.6
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide Not reported ~2970 (C-H), ~1650 (C=O) Fluorine coupling: 7.0–7.5
N-(4-(4-(tert-Butyl)benzamido)phenyl)boronic Acid (6.16) 172–174 1652 (C=O), 1586 (C=C) tert-butyl: 1.3; aromatic H: 7.3–7.9

Insights :

  • High melting points (>230°C in ) correlate with strong intermolecular hydrogen bonding in boronic acids. The target compound’s pivalamide group may lower its melting point due to steric hindrance.
  • IR spectra consistently show C=O stretches (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Biological Activity

N-(4-(Phenylethynyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and interactions with various biological systems.

The compound has the following chemical properties:

  • Molecular Formula : C20H21BO2
  • Molecular Weight : 304.19 g/mol
  • CAS Number : 1190376-20-5
  • Structural Features : The compound features a dioxaborolane moiety and a phenylethynyl group, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of cancer research. Preliminary studies indicate that it exhibits antiproliferative effects against various cancer cell lines.

Anticancer Activity

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HeLa (cervical cancer)
    • A2780 (ovarian cancer)
    • MCF-7 (breast cancer)
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
    • It may also inhibit key signaling pathways involved in cell proliferation and survival.
  • IC50 Values :
    • The IC50 values for this compound vary among different cell lines. For instance:
      • MDA-MB-231: IC50 = 0.62 μM
      • HeLa: IC50 = 0.75 μM
      • A2780: IC50 = 1.08 μM

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Key observations include:

  • The presence of the phenylethynyl group enhances the compound's ability to interact with cellular targets.
  • Modifications to the dioxaborolane moiety can significantly alter its potency and selectivity against different cancer types.

Case Studies

A series of case studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Breast Cancer Model

In a study involving MDA-MB-231 cells:

  • Treatment with this compound resulted in a dose-dependent decrease in cell viability.
  • Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Case Study 2: Ovarian Cancer Model

In A2780 cells:

  • The compound demonstrated significant cytotoxicity with an IC50 value indicating strong antiproliferative effects.
  • In vivo studies showed reduced tumor growth in xenograft models treated with the compound compared to controls.

Data Summary Table

Cell LineIC50 Value (μM)Mechanism of Action
MDA-MB-2310.62Induction of apoptosis
HeLa0.75Inhibition of cell proliferation
A27801.08Activation of caspase pathways

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